molecular formula C7H12O3 B14504471 (1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid CAS No. 64658-14-6

(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid

Cat. No.: B14504471
CAS No.: 64658-14-6
M. Wt: 144.17 g/mol
InChI Key: QNDIWYIEKILLJE-PHDIDXHHSA-N
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Description

(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative with a hydroxymethyl group at the 3-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reduction of a cyclopentane derivative followed by functional group transformations to introduce the hydroxymethyl and carboxylic acid groups. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and subsequent oxidation steps using reagents like Jones reagent or PCC (pyridinium chlorochromate).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC, or potassium permanganate (KMnO4).

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acid chlorides, or alcohols in the presence of a base.

Major Products

    Oxidation: (1R,3R)-3-(carboxymethyl)cyclopentane-1-carboxylic acid.

    Reduction: (1R,3R)-3-(hydroxymethyl)cyclopentane-1-methanol.

    Substitution: (1R,3R)-3-(alkoxymethyl)cyclopentane-1-carboxylic acid or (1R,3R)-3-(esterified)cyclopentane-1-carboxylic acid.

Scientific Research Applications

(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxymethyl and carboxylic acid groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid
  • (1R,3R)-3-(hydroxymethyl)cyclohexane-1-carboxylic acid
  • (1R,3R)-3-(hydroxymethyl)cyclopentane-1-methanol

Uniqueness

(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

CAS No.

64658-14-6

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H12O3/c8-4-5-1-2-6(3-5)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1

InChI Key

QNDIWYIEKILLJE-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@H](C[C@@H]1CO)C(=O)O

Canonical SMILES

C1CC(CC1CO)C(=O)O

Origin of Product

United States

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